

A Technical Guide to the Spectroscopic Identification of Benzaldehyde

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Compound of Interest

Compound Name: Benzaldehyde

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This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **benzaldehyde**, a key aromatic aldehyde used in various industrial and pharmaceutical applications. Understanding its distinct spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **benzaldehyde**, along with standardized experimental protocols and a logical workflow for its identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of **benzaldehyde**, providing a quick reference for its identification.

Table 1: UV-Vis Spectroscopic Data for **Benzaldehyde**

Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent	Transition
~248 nm	-	Water	$\pi \rightarrow \pi$
~283 nm	-	Water	$n \rightarrow \pi$
241 nm	$\log \epsilon = 4.15$	Cyclohexane	$\pi \rightarrow \pi$
277.5 nm	$\log \epsilon = 3.08$	Cyclohexane	$n \rightarrow \pi$

Table 2: Infrared (IR) Spectroscopic Data for **Benzaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~3073 cm^{-1}	Weak-Medium	Aromatic C-H Stretch
~2820 cm^{-1} , ~2720 cm^{-1}	Medium	Aldehydic C-H Stretch (Fermi doublet)
~1700-1720 cm^{-1}	Strong, Sharp	Carbonyl (C=O) Stretch
~1500-1600 cm^{-1}	Medium	Aromatic C=C Stretches
Below 1500 cm^{-1}	Complex	Fingerprint Region

Table 3: ^1H NMR Spectroscopic Data for **Benzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0	Singlet	1H	Aldehydic proton (-CHO)
~7.86	Doublet	2H	Ortho aromatic protons
~7.62	Triplet	1H	Para aromatic proton
~7.52	Multiplet	2H	Meta aromatic protons

Note: Solvent is typically CDCl_3 and Tetramethylsilane (TMS) is used as the internal standard ($\delta = 0.0$ ppm).[1]

Table 4: ^{13}C NMR Spectroscopic Data for **Benzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~191-194	Carbonyl carbon (C=O)
~136.5	Ipsso-carbon (C-CHO)
~134.4	Para-carbon
~129.7	Ortho-carbons
~129.0	Meta-carbons

Note: Solvent is typically CDCl_3 and TMS is used as the internal standard ($\delta = 0.0$ ppm).[2]

Table 5: Mass Spectrometry (MS) Data for **Benzaldehyde**

m/z	Relative Intensity	Assignment
106	High	Molecular ion $[\text{M}]^+$
105	High	$[\text{M}-\text{H}]^+$
77	Base Peak	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
51	Medium	$[\text{C}_4\text{H}_3]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the identification of **benzaldehyde**.

UV-Vis Spectroscopy

Objective: To determine the electronic transitions of **benzaldehyde**.

Instrumentation: A standard UV-Vis spectrophotometer.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **benzaldehyde** in a UV-transparent solvent, such as cyclohexane or ethanol.[3] A typical concentration is in the range of 10^{-4} to 10^{-5} M.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank.
- **Sample Measurement:** Fill a matched quartz cuvette with the prepared **benzaldehyde** solution.
- **Data Acquisition:** Scan the sample from a wavelength of 400 nm down to 200 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **benzaldehyde**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- **Sample Preparation:** For a liquid sample like **benzaldehyde**, the spectrum is typically obtained as a neat liquid film.[4] Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
- **Background Scan:** Run a background spectrum of the clean salt plates.
- **Sample Scan:** Place the salt plates with the sample in the spectrometer and acquire the spectrum.
- **Data Acquisition:** Typically, spectra are collected over a range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups of **benzaldehyde**. [4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **benzaldehyde**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **benzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[1][3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons and carbons in the **benzaldehyde** molecule.[1][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **benzaldehyde**.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

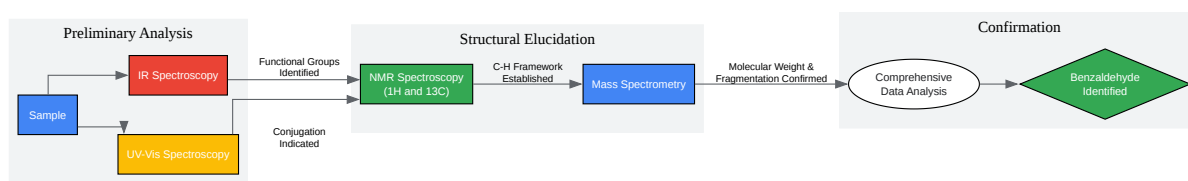
Procedure:

- Sample Introduction: Introduce a small amount of the **benzaldehyde** sample into the ion source. For a volatile liquid like **benzaldehyde**, this is often done via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to confirm the structure of **benzaldehyde**.^[8]

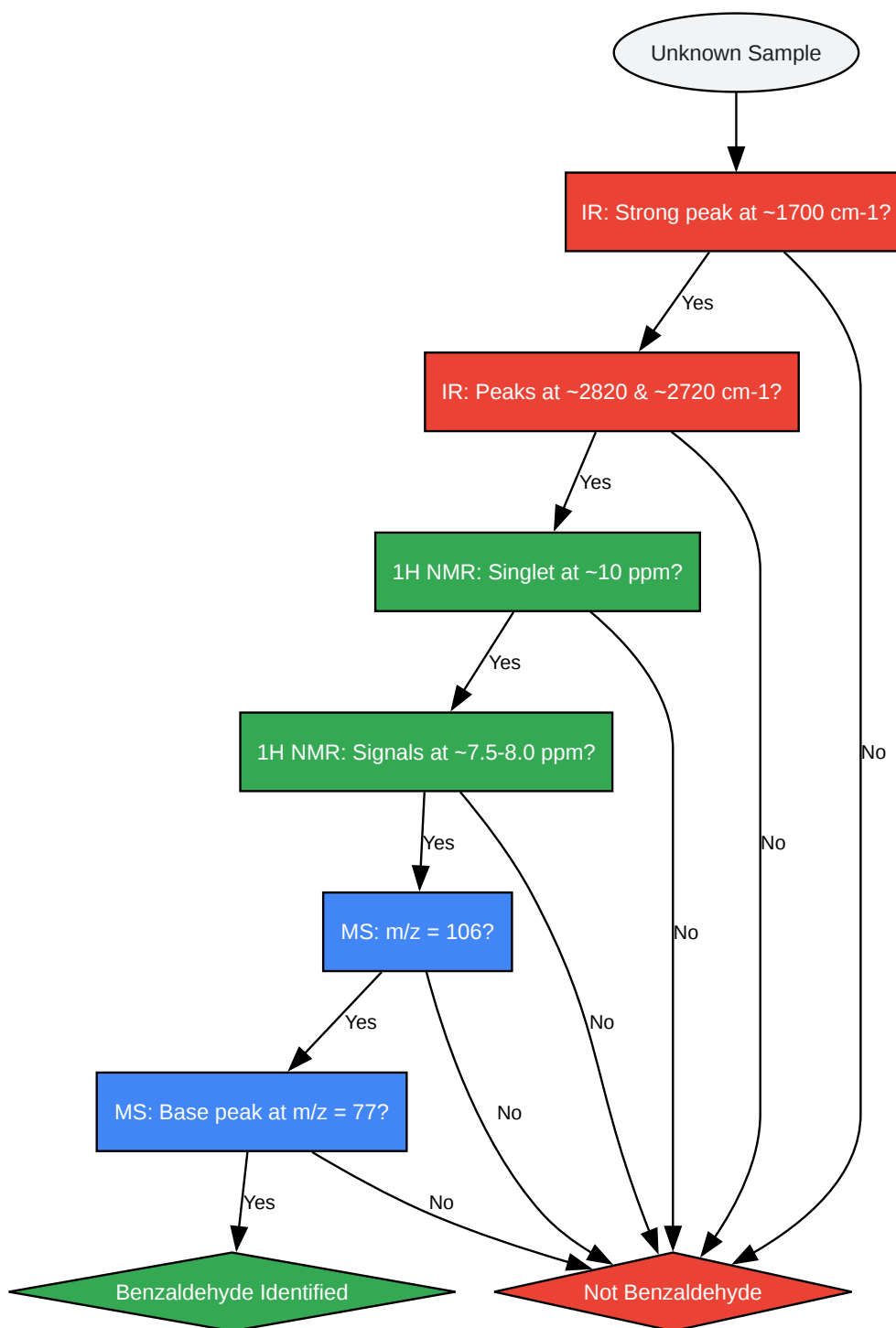
Visualization of Identification Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification of **benzaldehyde**.



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Caption: A logical workflow for the spectroscopic identification of **benzaldehyde**.



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